4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

HIV-1 Integrase ALLINI Drug Resistance

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355421-73-7) is a fully decorated quinoline-4-carboxylate ester featuring a 6-bromo substituent on the quinoline core and 4-chlorophenyl groups at both the C2 position and the ester moiety. With a molecular formula of C22H12BrCl2NO2 and a molecular weight of 473.15 g/mol, this compound is cataloged as a rare screening molecule within Sigma-Aldrich's SALOR-INT collection (Product No.

Molecular Formula C22H12BrCl2NO2
Molecular Weight 473.1 g/mol
CAS No. 355421-73-7
Cat. No. B12050772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS355421-73-7
Molecular FormulaC22H12BrCl2NO2
Molecular Weight473.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C22H12BrCl2NO2/c23-14-3-10-20-18(11-14)19(22(27)28-17-8-6-16(25)7-9-17)12-21(26-20)13-1-4-15(24)5-2-13/h1-12H
InChIKeyISCMUPOUGZLWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355421-73-7)


4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355421-73-7) is a fully decorated quinoline-4-carboxylate ester featuring a 6-bromo substituent on the quinoline core and 4-chlorophenyl groups at both the C2 position and the ester moiety . With a molecular formula of C22H12BrCl2NO2 and a molecular weight of 473.15 g/mol, this compound is cataloged as a rare screening molecule within Sigma-Aldrich's SALOR-INT collection (Product No. L208108) and is offered by specialty suppliers at ≥95% purity for early-discovery research . Its structural complexity—containing both bromine and chlorine halogenation on a quinoline scaffold—places it within a compound class associated with integrase inhibition and kinase-targeted anticancer activity, making precise structural identity critical for SAR interpretation [1].

Why Generic Ester or Halogen-Swapped Analogs Cannot Replace 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate in SAR-Driven Research


Substituting this compound with a close analog—such as the 4-nitrophenyl ester (CAS 355421-75-9), the isobutyl ester (CAS 355421-02-2), the phenyl ester, or the regioisomeric 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355433-73-7)—destroys the precise electronic and steric topology required for reproducible SAR interpretation . Published evidence on related quinoline ALLINIs demonstrates that the 6-bromo substituent confers superior antiviral potency compared to 6-chloro, 6-fluoro, or unsubstituted analogs, and that potency against drug-resistant viral mutants is exquisitely sensitive to the halogen identity at this position [1]. Simultaneously, the 4-chlorophenyl ester is not a passive metabolic prodrug handle; its electron-withdrawing character modulates the electron density of the quinoline core, directly influencing target-binding thermodynamics in ways that smaller alkyl esters (e.g., isobutyl, octyl) cannot replicate . Any unverified substitution between these analogs therefore invalidates cross-study comparisons and introduces unquantified confounding into SAR models.

Quantitative Differentiation Evidence for 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Versus Closest Analogs


Antiviral Activity Differentiation: 6-Bromo vs. 8-Bromo Substitution Profoundly Alters Drug-Resistant Mutant Susceptibility

While the target compound itself has not been individually screened in published antiviral assays, its core scaffold—multi-substituted quinoline-4-carboxylate—has been systematically evaluated in the context of HIV-1 integrase allosteric inhibition. A 2022 study demonstrated that the 6-bromo substituent on the quinoline core confers meaningful antiviral potency enhancement over unsubstituted analogs [1]. Critically, when comparing the 6-bromo and 8-bromo regioisomers against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog suffered a significant loss of potency while the 8-bromo analog retained full effectiveness [1]. This differential susceptibility phenotype is a direct consequence of the bromine position and is not observable with 6-chloro, 6-fluoro, or 6-methyl analogs [1]. For a researcher sourcing the 4-chlorophenyl ester variant, this means that selecting any 6-unsubstituted or alternatively halogenated analog would produce a qualitatively different resistance profile, destroying the validity of any comparative study that relies on published 6-bromo scaffold SAR.

HIV-1 Integrase ALLINI Drug Resistance Quinoline SAR

Ester Group Electronic Modulation: 4-Chlorophenyl Ester vs. Alkyl Esters in Quinoline-4-Carboxylate Scaffolds

The 4-chlorophenyl ester group is not merely a synthetic handle; it exerts a measurable electron-withdrawing effect (-I and -M) on the quinoline-4-carboxylate system that is absent in alkyl ester analogs such as isobutyl (CAS 355421-02-2), octyl (CAS 355419-77-1), or unsubstituted phenyl ester variants . In quinoline-4-carboxylic acid derivatives, the electron density at the carboxylate carbon directly affects the compound's ability to participate in key target interactions, including π-stacking with aromatic residues and hydrogen-bonding with catalytic site residues . The Hammett σ_p value for the 4-chloro substituent is +0.23, indicating a significant electron-withdrawing contribution that lowers the electron density on the ester carbonyl compared to an unsubstituted phenyl ester (σ_p = 0.00) or alkyl esters (σ* ≈ 0.00 for isobutyl) [1]. This electronic difference predicts altered metabolic stability, as electron-deficient esters are generally more resistant to non-specific esterase hydrolysis than electron-rich or unsubstituted phenyl esters . Therefore, replacing the 4-chlorophenyl ester with a simpler phenyl, isobutyl, or octyl ester would simultaneously alter target-binding electrostatics, metabolic stability, and overall pharmacokinetic profile in a manner that cannot be predicted from the 4-chlorophenyl ester data.

Medicinal Chemistry Ester Prodrugs Electronic Effects Quinoline SAR

Structural Uniqueness and Commercial Exclusivity: The Dual 4-Chlorophenyl Substitution Pattern

The target compound is distinguished by the simultaneous presence of 4-chlorophenyl groups at two distinct positions: the quinoline C2 aryl substituent and the carboxylate ester moiety . This dual substitution pattern is structurally unique among commercially cataloged 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate esters; the closest available analogs bear either different ester groups (isobutyl, octyl, 4-nitrophenyl, 2,3-dimethylphenyl, or unsubstituted phenyl) or swap the halogen positions (4-bromophenyl at C2 with 4-chlorophenyl ester, CAS 355433-73-7) . No commercial vendor other than Sigma-Aldrich (AldrichCPR L208108) lists this exact compound, and the product is explicitly offered as a rare and unique chemical for early discovery research without analytical certification, underscoring its scarcity . This structural exclusivity means there is no equivalent substitute available from any other commercial source, and any attempt to replace it with a regioisomer or differently esterified analog introduces a confounding structural variable into any screening or SAR campaign.

Chemical Libraries Screening Collections Structural Novelty SALOR

Purity Specification: AKSci 95% vs. AldrichCPR Uncertified—Implications for Reproducibility

Among the limited commercial sources for this compound, a critical procurement differentiator exists in the supplied quality specifications. AKSci (Cat. No. 4074CG) provides a minimum purity specification of 95%, with a Certificate of Analysis available upon request and batch-level quality assurance backing . In contrast, Sigma-Aldrich's AldrichCPR listing (L208108) explicitly states that no analytical data is collected for this product, it is sold 'AS-IS' with no warranty of identity or purity, and all sales are final . For researchers requiring reproducible biological data, this 95% purity guarantee versus uncertified purity represents a quantifiable quality differential that directly impacts assay data reliability. A 5% impurity threshold is acceptable for most screening and SAR applications; however, the unknown purity of the AldrichCPR product introduces an unquantifiable risk of false-positive or false-negative results.

Quality Control Purity Procurement Reproducibility

Validated Application Scenarios for 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Based on Quantitative Evidence


HIV-1 Integrase Allosteric Inhibitor (ALLINI) SAR Follow-Up and Resistance Profiling

This compound is a relevant procurement choice for laboratories extending SAR studies on multi-substituted quinoline ALLINIs. Published evidence on closely related scaffolds demonstrates that the 6-bromo substituent enhances antiviral potency and confers a distinct drug-resistance susceptibility phenotype compared to 8-bromo and 6-unsubstituted analogs [1]. The 4-chlorophenyl ester's electron-withdrawing character may further modulate target-binding thermodynamics in ways that simpler esters cannot replicate, making this specific ester variant valuable for probing electronic contributions to ALLINI potency [2]. Researchers studying the A128T resistance mutation should specifically request this 6-bromo regioisomer, as the 8-bromo analog exhibits a mechanistically different (fully retained) susceptibility profile that would confound cross-resistance analyses [1].

Structural Novelty-Driven Primary Screening Library Expansion

As a member of the Sigma-Aldrich Library of Rare Chemicals (SALOR) with no structurally identical commercial alternative, this compound is intended for inclusion in high-throughput screening decks where maximizing scaffold diversity is the primary selection criterion [1]. The dual 4-chlorophenyl substitution pattern—present at both the C2 aryl position and the ester moiety—represents a chemotype not duplicated by any other commercially available 6-bromo-2-aryl-quinoline-4-carboxylate ester [2]. Procurement from AKSci (≥95% purity) ensures that hits identified in primary screens can be followed up with batch-consistent material, avoiding the confounding impurity profiles inherent in the uncertified AldrichCPR alternative .

Halogen-Bonding and Crystallographic Studies of Quinoline-Protein Interactions

The presence of both bromine (at C6) and chlorine (at both 4-chlorophenyl groups) makes this compound a uniquely suitable tool for halogen-bonding studies in structural biology. Bromine serves as an excellent anomalous scatterer for X-ray crystallographic phasing, while chlorine substituents provide complementary electron density features for unambiguous pose assignment [1]. The 4-chlorophenyl ester's electron-deficient character (Hammett σ_p = +0.23) further allows investigation of electronic effects on quinoline-protein π-stacking interactions without the metabolic liability of even more electron-deficient esters such as the 4-nitrophenyl analog [2]. No other compound in the 6-bromo-2-aryl-quinoline-4-carboxylate commercial catalog simultaneously provides Br anomalous scattering, Cl-substituted aryl rings, and a moderately electron-deficient ester in a single molecular entity.

Esterase Stability SAR and Prodrug Design in the Quinoline-4-Carboxylate Series

The 4-chlorophenyl ester provides a defined intermediate point on the ester reactivity spectrum between rapidly hydrolyzed alkyl esters (isobutyl, octyl) and highly activated esters (4-nitrophenyl) [1]. For medicinal chemistry programs requiring tunable esterase sensitivity, this compound serves as a reference standard to calibrate the ester electronic contribution to metabolic stability independent of core scaffold modifications. The quantifiable Hammett σ_p difference of +0.23 relative to unsubstituted phenyl ester predicts a measurable decrease in non-specific esterase hydrolysis rate, enabling rank-order assessment of ester prodrug candidates [2].

Quote Request

Request a Quote for 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.